1-CHLORONONAN-4-ONE
Description
1-Chlorononan-4-one is a chlorinated aliphatic ketone characterized by a chlorine atom at the 1-position and a ketone group at the 4-position of a nonane carbon chain. Chlorinated ketones are often employed in organic synthesis as intermediates for pharmaceuticals, agrochemicals, or specialty chemicals due to their electrophilic carbonyl group and halogen-mediated reactivity .
Properties
CAS No. |
54131-57-6 |
|---|---|
Molecular Formula |
C9H17ClO |
Molecular Weight |
176.68 g/mol |
IUPAC Name |
1-chlorononan-4-one |
InChI |
InChI=1S/C9H17ClO/c1-2-3-4-6-9(11)7-5-8-10/h2-8H2,1H3 |
InChI Key |
ZCTKTQUONMEFHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCCCl |
Origin of Product |
United States |
Preparation Methods
1-CHLORONONAN-4-ONE can be synthesized through several methods. One common synthetic route involves the chlorination of 4-nonanone. This process typically uses chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial production methods may involve more efficient and scalable processes. For instance, the use of continuous flow reactors can enhance the yield and purity of this compound by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
1-CHLORONONAN-4-ONE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-nonanone.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations .
Scientific Research Applications
1-CHLORONONAN-4-ONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to evaluate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-CHLORONONAN-4-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or proteins, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- Functional Group Influence: The ketone in this compound renders it more electrophilic than the alcohol in (R)-1-Chlorononan-2-ol, directing reactivity toward nucleophilic additions or reductions.
- Stereochemical Impact: (R)-1-Chlorononan-2-ol’s chiral center makes it valuable for asymmetric synthesis, whereas this compound lacks stereogenicity at the ketone position.
- Stability: Chlorinated ketones like this compound may exhibit greater thermal stability compared to alcohols, which can undergo dehydration under acidic conditions.
General Trends in Chlorinated Aliphatic Compounds
- Safety Protocols : Chlorine Institute guidelines emphasize leak containment, ventilation, and personal protective equipment for all chlorinated organics due to toxicity and corrosivity risks .
Research Findings and Data Gaps
While (R)-1-Chlorononan-2-ol has documented applications in drug discovery and agrochemical innovation , specific studies on this compound are absent from the provided sources. Further research is needed to explore:
- Synthetic Utility : Kinetic studies on its participation in cross-coupling or cyclization reactions.
- Environmental Impact : Degradation pathways and ecotoxicological profiles of chlorinated ketones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
